Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate
Description
Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate is a synthetic organic compound featuring a central aminoacetate ester core substituted with a benzamide-linked phenyl group and a 4-methylphenyl moiety. This structure combines a methyl ester, an amino group, and two aromatic systems, making it a candidate for applications in medicinal chemistry and materials science. Its unique substitution pattern influences its physicochemical properties, such as solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-[[(2-benzamidophenyl)-(4-methylphenyl)methyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-12-14-18(15-13-17)23(25-16-22(27)29-2)20-10-6-7-11-21(20)26-24(28)19-8-4-3-5-9-19/h3-15,23,25H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCDZSIYNDTFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2NC(=O)C3=CC=CC=C3)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Functional Group Variations :
- The target compound utilizes a benzamide group, enabling strong hydrogen-bonding interactions, whereas sulfonamide analogs (e.g., ) exhibit higher acidity and metabolic stability .
- Coumarin derivatives (e.g., ) introduce fluorescence properties and rigid planar structures, which are absent in the target compound.
Substituent Effects: The 4-methylphenyl group in the target compound enhances hydrophobicity compared to phenoxy-containing analogs (e.g., ), which show improved aqueous solubility. Bulky substituents (e.g., diphenylethyl in ) increase steric hindrance, reducing reactivity compared to the target compound’s simpler aryl groups.
Biological Relevance :
Preparation Methods
Alkylation of Glycine Schiff Bases
The benzophenone Schiff base strategy, widely used for α-amino ester synthesis, involves protecting glycine’s amine as a benzophenone imine. This intermediate undergoes alkylation with electrophilic partners to introduce the desired substituents.
Procedure :
- Schiff Base Formation : Glycine ethyl ester reacts with benzophenone imine in refluxing xylene with boron trifluoride etherate, yielding the protected glycine derivative.
- Double Alkylation : The Schiff base is treated with 2-benzamidophenyl bromide and 4-methylphenyl bromide under phase-transfer conditions (e.g., 50% NaOH, tetrabutylammonium bromide).
- Deprotection : Hydrolysis with 6N HCl releases the free amine, followed by esterification with methanol under acidic conditions to yield the target compound.
Optimization :
- Base : Diisopropylethylamine (DIPEA) in acetone improves alkylation efficiency compared to triethylamine.
- Solvent : Polar aprotic solvents like DMF enhance reaction rates but may reduce selectivity.
O-Alkylation of α-Azido Glycinate Derivatives
Adapting methods from methyl 2-benzamido-2-(phenoxy)acetate synthesis, this route employs azide intermediates for regioselective functionalization.
Procedure :
- Azide Formation : Methyl α-azido glycinate is prepared by treating glycine methyl ester with sodium azide and benzoyl chloride.
- O-Alkylation : The azide reacts with 2-benzamidophenol and 4-methylbenzyl bromide in acetone with DIPEA, achieving 31% yield after 48 hours.
- Staudinger Reduction : Triphenylphosphine reduces the azide to an amine, followed by acetylation to stabilize the product.
Challenges :
- Competing N-alkylation requires careful control of stoichiometry.
- Low yields necessitate chromatographic purification, as noted in analogous syntheses.
Reductive Amination of α-Keto Esters
A less common but efficient approach involves reductive amination of α-keto esters with benzamidophenyl and 4-methylphenyl amines.
Procedure :
- Keto Ester Synthesis : Pyruvate methyl ester is condensed with 2-benzamidobenzaldehyde via aldol addition.
- Reductive Amination : The α-keto ester reacts with 4-methylbenzylamine in the presence of NaBH3CN, forming the target compound’s backbone.
- Esterification : Methanol and catalytic H2SO4 ensure complete esterification of residual carboxylic groups.
Advantages :
- High stereoselectivity when chiral amines are used.
- One-pot reactions reduce intermediate isolation steps.
Multi-Step Assembly from Fragments
For large-scale production, modular synthesis of the benzamidophenyl and 4-methylphenyl subunits ensures purity and scalability.
Fragment Preparation :
- Benzamidophenyl Unit :
- 4-Methylphenyl Unit :
Coupling Reactions :
- Ullmann Coupling : The fragments are coupled to a glycine ethyl ester core using CuI and 1,10-phenanthroline in DMSO at 110°C.
- Esterification : Final treatment with methanol and HCl gas produces the methyl ester.
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature : Alkylation proceeds optimally at 25–50°C; higher temperatures promote side reactions.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems.
- Acid/Base Selection : DIPEA minimizes protonation of the amine nucleophile, improving alkylation kinetics.
Structural Characterization and Validation
Q & A
Q. What are the common synthetic routes for Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate?
The synthesis typically involves a multi-step approach:
- Condensation reactions : Reacting substituted aldehydes (e.g., 4-methylbenzaldehyde) with glycine methyl ester derivatives under basic conditions (e.g., NaOH) to form the α-amino ester backbone .
- Amidation : Introducing the benzamido group via coupling reagents or activated intermediates, ensuring regioselectivity at the 2-benzamidophenyl moiety .
- Purification : Column chromatography or recrystallization in ethanol/methanol is often used to isolate the product .
Q. What functional groups are critical for its biological activity?
Key functional groups include:
- Ester group (COOCH₃): Enhances membrane permeability and metabolic stability .
- Benzamido group (C₆H₅CONH): Facilitates hydrogen bonding with biological targets like enzymes or receptors .
- 4-Methylphenyl substituent : Modulates lipophilicity and steric interactions in binding pockets .
Q. How is the compound characterized spectroscopically?
- NMR : - and -NMR confirm regiochemistry and substituent positions, with aromatic protons appearing between δ 6.5–8.0 ppm and ester carbonyls at ~δ 170 ppm .
- IR : Stretching vibrations for amide (1650–1680 cm) and ester (1720–1740 cm) groups .
- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps .
- Temperature control : Maintaining 60–80°C during condensation prevents side-product formation .
- Flow chemistry : Continuous flow reactors reduce reaction times and improve scalability .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates esterification/amidation kinetics .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Structural analogs : Compare activity across derivatives (e.g., fluorinated vs. methylated phenyl groups) to isolate substituent effects .
- Assay standardization : Control variables like pH, solvent (DMSO concentration), and cell line viability in enzyme inhibition studies .
- Computational modeling : Molecular docking identifies binding pose discrepancies between in silico predictions and experimental IC₅₀ values .
Q. How to design pharmacokinetic studies for this compound?
- In vitro assays : Measure metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms) to predict clearance rates .
- Plasma protein binding : Use equilibrium dialysis to assess % bound vs. free fractions .
- In vivo models : Administer via intravenous/oral routes in rodents, followed by LC-MS/MS quantification in plasma and tissues .
Q. What advanced techniques elucidate its interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to receptors like G-protein-coupled receptors .
- X-ray crystallography : Resolves 3D binding modes in enzyme active sites (e.g., kinases or proteases) .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition potency?
- Re-evaluate assay conditions : Variations in buffer ionic strength or co-factor availability (e.g., Mg²⁺ for kinases) significantly alter IC₅₀ values .
- Probe purity : HPLC quantification (>95% purity) ensures activity is not confounded by impurities .
- Cross-validate methods : Compare fluorometric vs. radiometric assay results for consistency .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | +25% | |
| Temperature | 70°C | +15% | |
| Catalyst (DMAP) | 10 mol% | +30% | |
| Reaction Time | 12–16 hours | +20% |
Q. Table 2. Comparative Biological Activities of Structural Analogs
| Compound Modification | Enzyme IC₅₀ (nM) | Unique Feature | Reference |
|---|---|---|---|
| 4-Fluorophenyl substituent | 120 ± 15 | Enhanced hydrophobicity | |
| 4-Methylphenyl substituent | 85 ± 10 | Improved steric fit | |
| Trifluoroethyl amino group | 45 ± 5 | Electron-withdrawing effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
